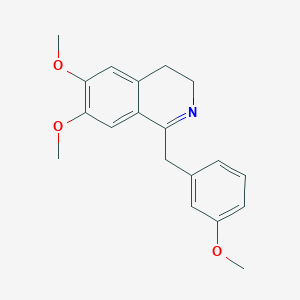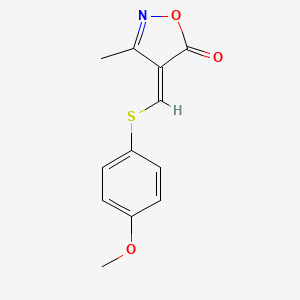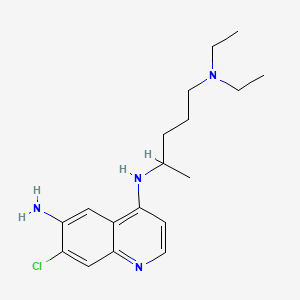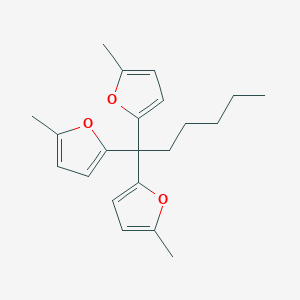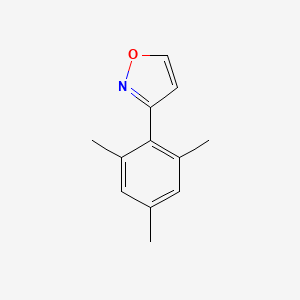
Isoxazole, 3-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mesitylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom The mesityl group, which is a 1,3,5-trimethylphenyl group, is attached to the third position of the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper(I) or ruthenium(II) complexes . The reaction conditions often include mild bases such as sodium bicarbonate at ambient temperature .
Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of 3-Mesitylisoxazole may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are also being explored to reduce the use of toxic and expensive metal catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mesitylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the mesityl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents and organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Mesitylisoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Mesitylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular target involved .
Vergleich Mit ähnlichen Verbindungen
3-Mesitylisoxazole can be compared with other similar compounds, such as:
3-Phenylisoxazole: Similar structure but with a phenyl group instead of a mesityl group.
3-Methylisoxazole: Contains a methyl group instead of a mesityl group.
3,5-Dimethylisoxazole: Contains two methyl groups at positions 3 and 5.
The uniqueness of 3-Mesitylisoxazole lies in the presence of the mesityl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
49748-48-3 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11-4-5-14-13-11/h4-7H,1-3H3 |
InChI-Schlüssel |
TYEVZXCIPDQUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


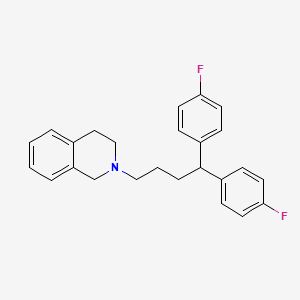
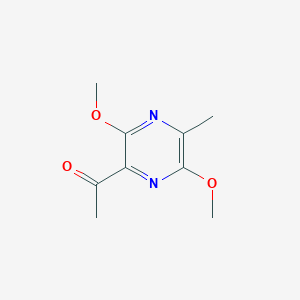
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
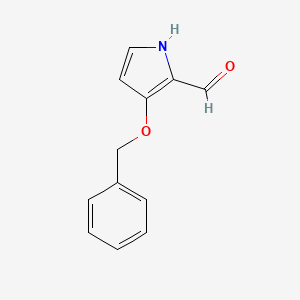
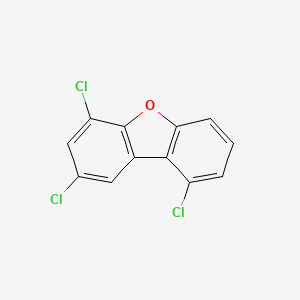
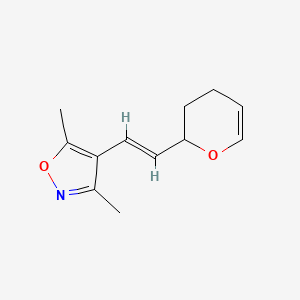
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
